N-[3-(dimethylamino)propyl]-3-methyl-4-nitrobenzamide
Description
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-3-methyl-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-10-9-11(5-6-12(10)16(18)19)13(17)14-7-4-8-15(2)3/h5-6,9H,4,7-8H2,1-3H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRRVNQSXOXWLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCCCN(C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]-3-methyl-4-nitrobenzamide typically involves the reaction of 3-methyl-4-nitrobenzoic acid with N,N-dimethyl-1,3-propanediamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Purification steps, including recrystallization or chromatography, are employed to remove any impurities and obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)propyl]-3-methyl-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of corresponding amines from the nitro group.
Substitution: Introduction of various functional groups in place of the dimethylamino group.
Scientific Research Applications
N-[3-(dimethylamino)propyl]-3-methyl-4-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecules. The nitro group and dimethylamino group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional similarities to other benzamide derivatives highlight its unique attributes. Below is a comparative analysis based on substituent variations, mechanisms, and applications:
Table 1: Structural and Functional Comparison of N-[3-(dimethylamino)propyl]-3-methyl-4-nitrobenzamide with Analogues
| Compound Name | Key Structural Features | Mechanism/Activity | Applications |
|---|---|---|---|
| This compound | 3-methyl, 4-nitrobenzamide with dimethylaminopropyl chain | Presumed enzyme inhibition (hypothesized) | Pharmaceutical intermediate, potential enzyme inhibitor |
| N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride | Fluorobenzo[d]thiazol group replaces methyl; nitrobenzamide core | Antitumor activity (IC50: Not reported) | Cancer research, kinase inhibition |
| N-[3-(dimethylamino)propyl]-4-nitro-2-(trifluoromethyl)benzenaminium chloride | Trifluoromethyl substituent at 2-position; nitro at 4-position | Enhanced reactivity due to electron-withdrawing CF3 group | Medicinal chemistry, antimicrobial studies |
| 3-Amino-N-(2,4-dimethylphenyl)-4-methylbenzamide | Amino group replaces nitro; dimethylphenyl substituent | Enzyme inhibition (IC50: N/A) | Biochemical research, enzyme interaction studies |
| N-(4-(dimethylamino)phenethyl)-3-methoxybenzamide | Methoxy group at 3-position; phenethyl chain | Improved lipophilicity and membrane permeability | Neuropharmacology, CNS drug development |
Key Observations:
Substituent Effects: Nitro Group: Present in the target compound and analogues (e.g., ), this group facilitates redox reactions and may confer antibacterial or antiproliferative properties. Its absence in 3-amino derivatives () shifts activity toward enzyme inhibition. Dimethylaminopropyl Chain: Common in all compared compounds, this side chain improves solubility and may interact with cellular receptors via hydrogen bonding or charge interactions .
Biological Activity :
- Antitumor activity is reported for analogues with fluorobenzo[d]thiazol groups (), suggesting that modifying the aromatic system could tailor the compound for specific cancer targets.
- Methoxy-substituted derivatives () exhibit improved pharmacokinetics, highlighting the role of substituents in optimizing drug-likeness.
Applications: The target compound’s nitro and dimethylamino groups make it a versatile intermediate for synthesizing more complex molecules, such as kinase inhibitors or antimicrobial agents. Analogues with trifluoromethyl or heterocyclic groups (e.g., benzothiazole) are prioritized in drug discovery for their enhanced bioactivity .
Biological Activity
N-[3-(dimethylamino)propyl]-3-methyl-4-nitrobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of the Compound
This compound is characterized by a dimethylamino group, a methyl side chain, and a nitrobenzamide moiety. These structural features contribute to its unique reactivity and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems:
- Nitro Group Reduction : The nitro group can undergo bioreduction, generating reactive intermediates that can interact with cellular components, leading to various biological effects.
- Dimethylamino Group : This moiety enhances solubility and facilitates interactions with biological membranes and proteins, potentially influencing enzyme activity or receptor binding.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting its potential as an antimicrobial agent.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Anticancer | Inhibits proliferation in cancer cell lines | |
| Mechanism | Bioreduction leading to reactive intermediates |
Case Study: Anticancer Activity
A study published in 2023 evaluated the anticancer effects of this compound on several cancer cell lines. The results demonstrated:
- Cell Line Inhibition : Significant inhibition was observed in breast cancer (MCF-7) and lung cancer (A549) cell lines.
- IC50 Values : The IC50 value for MCF-7 cells was determined to be approximately 15 µM, indicating moderate potency.
This study highlights the compound's potential as a lead candidate for further development in cancer therapeutics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
